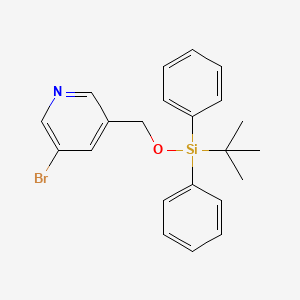
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane is a chemical compound that features a pyridine ring substituted with a bromine atom at the 3-position and a tert-butyl(diphenyl)silyl-protected hydroxymethyl group at the 5-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane typically involves multiple steps:
Bromination: The starting material, 5-hydroxymethylpyridine, undergoes bromination at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO).
Protection: The hydroxymethyl group is then protected using tert-butyl(diphenyl)silyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or pyridine to form the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for reagent addition and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Deprotection: The tert-butyl(diphenyl)silyl group can be removed under acidic conditions or using fluoride ions to yield the free hydroxymethyl group.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Deprotection: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid can be used to remove the silyl protecting group.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.
Deprotected Products: The free hydroxymethylpyridine is obtained after deprotection.
Coupling Products: Various aryl or vinyl-substituted pyridines can be synthesized through coupling reactions.
Wissenschaftliche Forschungsanwendungen
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to create derivatives with potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It can be used in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane depends on the specific reactions it undergoes. For example:
In Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
In Deprotection Reactions: The silyl protecting group is cleaved by nucleophilic attack from fluoride ions or protonation under acidic conditions.
In Coupling Reactions: The palladium-catalyzed Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-hydroxymethylpyridine: Lacks the silyl protecting group, making it more reactive but less stable.
5-({[tert-butyl(diphenyl)silyl]oxy}methyl)pyridine: Lacks the bromine atom, limiting its use in substitution and coupling reactions.
3-Chloro-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in reactions.
Uniqueness
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane is unique due to the combination of a bromine atom and a silyl-protected hydroxymethyl group on the pyridine ring. This dual functionality allows for selective reactions and protection strategies, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
153607-77-3 |
|---|---|
Molekularformel |
C22H24BrNOSi |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H24BrNOSi/c1-22(2,3)26(20-10-6-4-7-11-20,21-12-8-5-9-13-21)25-17-18-14-19(23)16-24-15-18/h4-16H,17H2,1-3H3 |
InChI-Schlüssel |
JYCASTDJZWLSKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=CN=C3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














